テルブカルブ

概要

説明

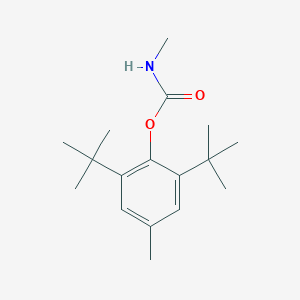

Terbucarb, also known as 2,6-di-tert-butyl-4-methylphenyl methylcarbamate, is a broad-spectrum residual herbicide. It is primarily used to control various weeds, especially broadleaf weeds and some difficult-to-control grasses. Terbucarb is a colorless or pale yellow liquid with a distinctive grassy odor. Its chemical formula is C17H27NO2, and it has a molecular weight of 277.4 g/mol .

科学的研究の応用

Terbucarb has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study carbamate chemistry and reactions.

Biology: Investigated for its effects on plant physiology and weed control mechanisms.

Medicine: Explored for potential use in developing new herbicidal drugs.

Industry: Utilized in agricultural practices to control weed growth and improve crop yields

作用機序

Target of Action

Terbucarb, also known as Terbutol, primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

Terbucarb is a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, Terbucarb interferes with nerve signal transduction, leading to an accumulation of acetylcholine in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by Terbucarb is the cholinergic pathway . By inhibiting AChE, Terbucarb disrupts the normal function of this pathway, leading to an overstimulation of the postsynaptic neuron due to the accumulation of acetylcholine . This can result in a range of effects, from muscle contractions to changes in heart rate.

Result of Action

The primary result of Terbucarb’s action is the overstimulation of the postsynaptic neuron due to the accumulation of acetylcholine . This can lead to a range of effects, from muscle contractions to changes in heart rate. In severe cases, it can lead to symptoms of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome).

生化学分析

Biochemical Properties

Terbucarb functions as an acetylcholinesterase (AChE) inhibitor. It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes, leading to reversible inhibition . This inhibition disrupts the normal breakdown of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. Terbucarb interacts with various enzymes and proteins, including acetylcholinesterase, which plays a crucial role in nerve function .

Cellular Effects

Terbucarb has significant effects on various cell types and cellular processes. It terminates signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action can lead to neuronal apoptosis and other cellular dysfunctions. Terbucarb’s impact on cell signaling pathways, gene expression, and cellular metabolism can result in altered cell function and potentially toxic effects .

Molecular Mechanism

The molecular mechanism of Terbucarb involves its role as an acetylcholinesterase inhibitor. By binding to the active site of the enzyme, Terbucarb prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation results in continuous stimulation of the postsynaptic neuron, which can cause various physiological effects, including muscle twitching, paralysis, and potentially death in severe cases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terbucarb can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Terbucarb can cause acute cell death in isolated rat hepatocytes, indicating its cytotoxic potential . The temporal sequences leading to cell damage are essential for understanding the compound’s overall impact on cellular health .

Dosage Effects in Animal Models

The effects of Terbucarb vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have demonstrated that Terbucarb can cause symptoms such as headache, salivation, nausea, vomiting, abdominal pain, and diarrhea following ingestion . These findings highlight the importance of dosage considerations in evaluating the safety and efficacy of Terbucarb.

Metabolic Pathways

Terbucarb is involved in various metabolic pathways, including its role as an acetylcholinesterase inhibitor. The compound’s interaction with enzymes and cofactors can influence metabolic flux and metabolite levels . Understanding these pathways is crucial for assessing the compound’s overall impact on metabolic processes and potential toxic effects.

Transport and Distribution

Terbucarb is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s overall distribution and potential effects on cellular function.

Subcellular Localization

The subcellular localization of Terbucarb is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of Terbucarb is crucial for assessing its overall impact on cellular processes and potential toxic effects.

準備方法

Synthetic Routes and Reaction Conditions

Terbucarb can be synthesized through the reaction of 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, Terbucarb is produced by reacting 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate in large reactors. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation and crystallization processes to obtain the final herbicide .

化学反応の分析

Types of Reactions

Terbucarb undergoes several types of chemical reactions, including:

Oxidation: Terbucarb can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert Terbucarb into its corresponding amine derivatives.

Substitution: Terbucarb can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidation of Terbucarb can lead to the formation of various oxidized carbamate derivatives.

Reduction: Reduction reactions yield amine derivatives of Terbucarb.

Substitution: Substitution reactions produce different carbamate compounds depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Carbaryl: Another carbamate herbicide with similar mechanisms of action.

Aldicarb: A carbamate pesticide used for controlling insects and nematodes.

Methomyl: A carbamate insecticide with broad-spectrum activity.

Uniqueness of Terbucarb

Terbucarb is unique among carbamate herbicides due to its high selectivity for broadleaf weeds and its relatively low toxicity to non-target organisms. Its distinctive chemical structure, with two tert-butyl groups and a methyl group, contributes to its stability and effectiveness as a herbicide .

生物活性

Terbucarb, chemically known as 2,6-di-tert-butyl-4-methylphenyl methylcarbamate, is a broad-spectrum herbicide primarily used for controlling various weeds, particularly broadleaf weeds and some grasses. Its molecular formula is C17H27NO2, with a molecular weight of 277.4 g/mol. This compound functions as a cholinesterase inhibitor, impacting the cholinergic system by preventing the breakdown of acetylcholine, leading to overstimulation of neurons.

Target Enzyme

Terbucarb primarily targets acetylcholinesterase (AChE) , an enzyme crucial for neurotransmitter regulation at synapses.

Mode of Action

As a cholinesterase inhibitor , terbucarb forms unstable complexes with AChE through carbamoylation, leading to reversible inhibition. This results in the accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of postsynaptic neurons.

Biochemical Pathways

The primary biochemical pathway affected by terbucarb is the cholinergic pathway , which is essential for normal neuromuscular function. The inhibition of AChE disrupts normal signal transduction at neuromuscular junctions.

Cellular Effects

Terbucarb has been shown to induce acute cytotoxicity in isolated rat hepatocytes, indicating its potential for causing cell death at higher concentrations.

Dosage Effects

The biological activity of terbucarb varies significantly with dosage:

- Low doses : Minimal toxic effects.

- High doses : Symptoms include headache, salivation, nausea, vomiting, abdominal pain, and diarrhea.

Acute Toxicity

Terbucarb exhibits moderate toxicity levels:

- Oral LD50 : 200-2,000 mg/kg (varies based on formulation).

- Dermal LD50 : 400-4,000 mg/kg.

These values indicate that while terbucarb can be hazardous, it is typically used at concentrations low enough to mitigate significant risks under normal conditions.

Chronic Exposure

Prolonged exposure may lead to neuropsychological consequences and disturbances in perception and visuo-motor processing. Symptoms associated with high-level exposure include muscle weakness and respiratory difficulties.

Case Studies

- Occupational Exposure and Cancer Risk : A study indicated suggestive associations between occupational exposure to related carbamates (e.g., terbufos) and increased cancer risk (HR for prostate cancer = 1.21) . While direct evidence linking terbucarb to carcinogenic effects remains limited, caution is advised regarding its long-term use.

- Environmental Impact : Terbucarb's use in agriculture has raised concerns about its effects on non-target organisms and ecosystems. Studies have shown that carbamate pesticides can disrupt ecological balances by affecting beneficial insect populations .

Metabolic Pathways

Terbucarb undergoes enzymatic hydrolysis in the liver, leading to various degradation products that are excreted via kidneys. The metabolic pathways influence its persistence and toxicity in biological systems.

Applications in Scientific Research

Terbucarb serves multiple roles across different fields:

- Agriculture : Widely used as a herbicide to control weed growth.

- Biological Studies : Investigated for its effects on plant physiology and as a model compound for studying carbamate chemistry.

- Toxicology : Used to understand the mechanisms of cholinesterase inhibition and neurotoxicity.

特性

IUPAC Name |

(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRAZZZISDRWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042441 | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-11-2 | |

| Record name | Terbucarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbucarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。